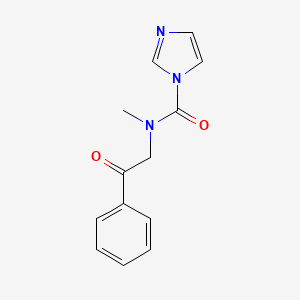
N-Acetyl-D-alanyl-4-amino-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is a synthetic peptide compound that combines the properties of N-acetyl-D-alanine and 4-amino-L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-L-phenylalanine typically involves the coupling of N-acetyl-D-alanine with 4-amino-L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-alanyl-4-amino-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and acetyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso derivatives, while reduction may produce amines.
Scientific Research Applications
N-Acetyl-D-alanyl-4-amino-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanyl-4-amino-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-D-alanine: A derivative of D-alanine, used in various biochemical studies.
N-Acetyl-L-tyrosine: An acetylated form of L-tyrosine, used in protein and peptide research.
Uniqueness
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is unique due to its combination of D-alanine and L-phenylalanine, which provides distinct stereochemical properties and potential biological activities. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
61487-56-7 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-8(16-9(2)18)13(19)17-12(14(20)21)7-10-3-5-11(15)6-4-10/h3-6,8,12H,7,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/t8-,12+/m1/s1 |
InChI Key |
WYVJNVJULGKIMH-PELKAZGASA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
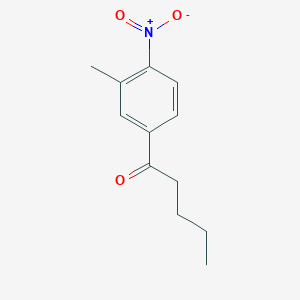
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
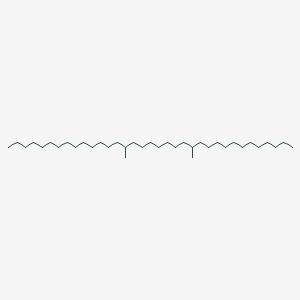
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
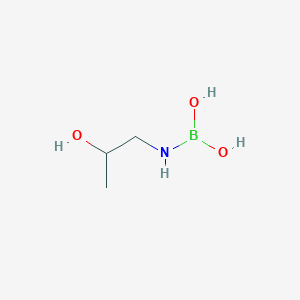
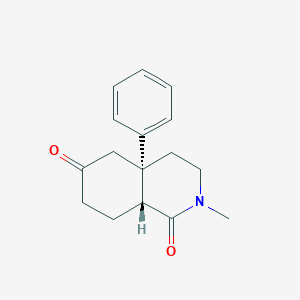
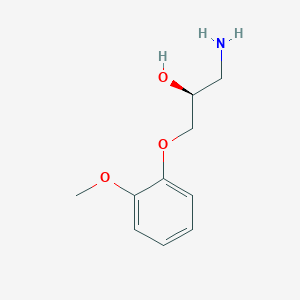
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

